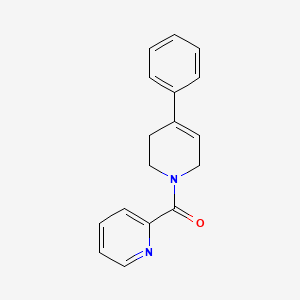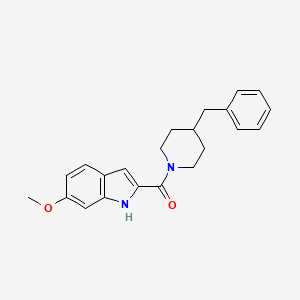![molecular formula C20H29N5O4 B7535631 7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)
7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione, also known as BPP-2, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione acts as a potent and selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects of adenosine.
Biochemical and Physiological Effects:
7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione in lab experiments is its potency and selectivity for the adenosine A1 receptor. This allows for more precise and targeted studies of the receptor and its downstream signaling pathways. However, one limitation of using 7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione is its potential off-target effects, which could lead to unintended physiological effects.
Orientations Futures
There are several future directions for the study of 7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. Another area of research is the study of 7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione in combination with other drugs for the treatment of various diseases. Finally, the potential use of 7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione as a diagnostic tool for the imaging of adenosine A1 receptors in vivo is an area of ongoing research.
Méthodes De Synthèse
7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 8-bromoadenosine with 4-oxopiperidine-1-carboxylic acid, followed by the reaction with 3-bromo-3-oxopropylphthalimide and 1-bromo-4-butylbenzene. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and cardioprotective effects. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
7-butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O4/c1-3-5-11-24-15(6-7-16(27)23-12-8-14(26)9-13-23)21-18-17(24)19(28)22-20(29)25(18)10-4-2/h3-13H2,1-2H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUOLABJZPXQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)NC(=O)N2CCC)CCC(=O)N3CCC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4,5-Dichloro-6-oxopyridazin-1-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7535552.png)
![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)

![N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535574.png)
![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)
![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)

![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)

![7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
